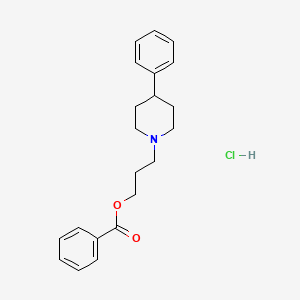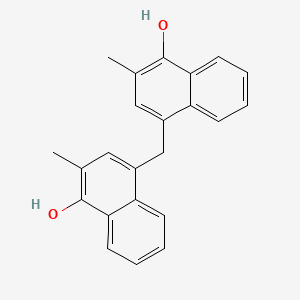
1-Naphthalenol, 4,4'-methylenebis[2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 4,4’-methylenebis[2-methyl-: is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes two naphthalenol units connected by a methylene bridge, each substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenol, 4,4’-methylenebis[2-methyl- involves several steps. One common method includes the reaction of 2-methyl-1-naphthol with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in halogenated or nitrated naphthalenol derivatives.
Applications De Recherche Scientifique
1-Naphthalenol, 4,4’-methylenebis[2-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism by which 1-Naphthalenol, 4,4’-methylenebis[2-methyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, preventing substrate access. The compound’s aromatic structure allows it to interact with DNA, potentially leading to antimicrobial effects by disrupting microbial DNA replication.
Comparaison Avec Des Composés Similaires
2-Naphthalenol: Similar in structure but lacks the methylene bridge.
4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a hydroxyl group.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: A more saturated version with additional methyl groups.
Uniqueness: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- is unique due to its methylene bridge connecting two naphthalenol units, which imparts distinct chemical properties and reactivity. This structure allows for unique applications in polymer chemistry and potential biological activities not seen in its simpler counterparts.
Propriétés
Numéro CAS |
79576-80-0 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3-methylnaphthalen-1-yl)methyl]-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C23H20O2/c1-14-11-16(18-7-3-5-9-20(18)22(14)24)13-17-12-15(2)23(25)21-10-6-4-8-19(17)21/h3-12,24-25H,13H2,1-2H3 |
Clé InChI |
MOJKCNIRHPKUKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1)CC3=CC(=C(C4=CC=CC=C43)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



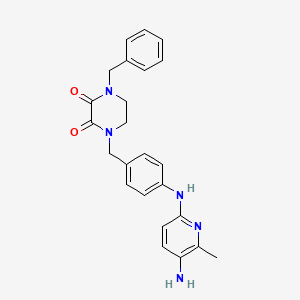
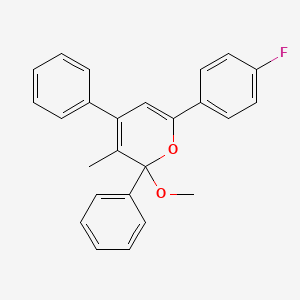
![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
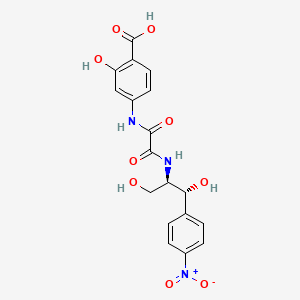

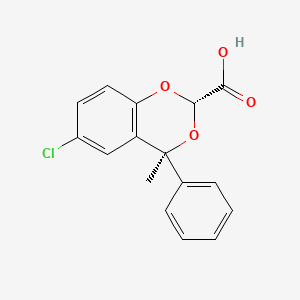
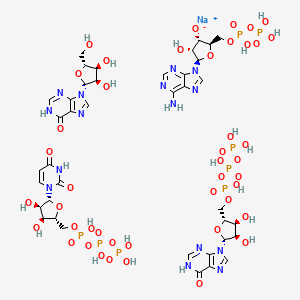

![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)

